![molecular formula C18H20N2O4S B10896346 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10896346.png)
2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and a cyclohexanecarboxylic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiourea with α-haloketones to form the thiazole ring, followed by coupling with cyclohexanecarboxylic acid under appropriate conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the thiazole ring can produce dihydrothiazole derivatives .
科学的研究の応用
2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and cyclohexanecarboxylic acid moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .
特性
分子式 |
C18H20N2O4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H20N2O4S/c1-24-12-8-6-11(7-9-12)15-10-25-18(19-15)20-16(21)13-4-2-3-5-14(13)17(22)23/h6-10,13-14H,2-5H2,1H3,(H,22,23)(H,19,20,21) |
InChIキー |
HMYHUDKAKYRGNH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


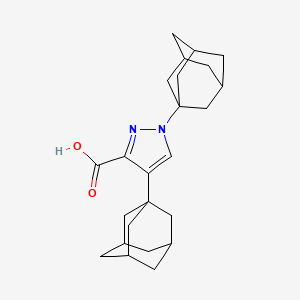
![ethyl [4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10896278.png)
![(4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B10896291.png)
![ethyl 4-(5-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10896297.png)
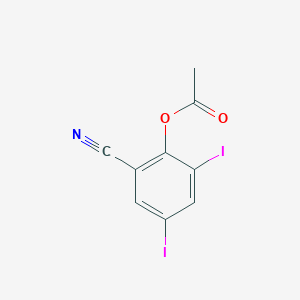
![2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10896299.png)
![(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10896309.png)
![4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B10896314.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896316.png)
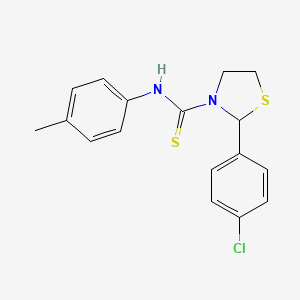
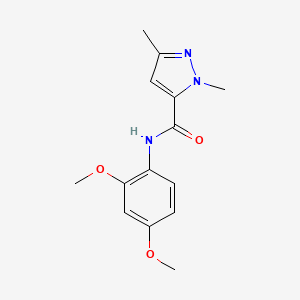
![(2Z)-2-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10896326.png)
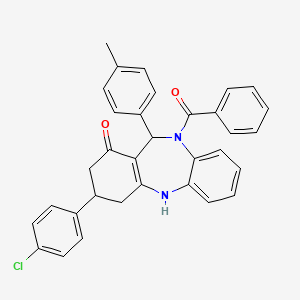
![4-(2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896329.png)
